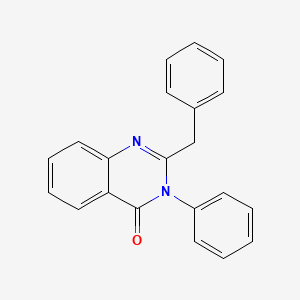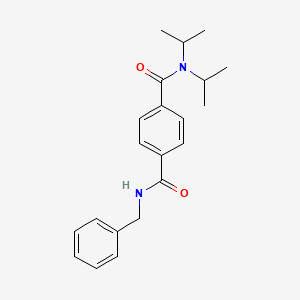![molecular formula C22H34N2O3 B5598053 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves several key strategies, including cascade cyclization reactions, Michael addition, and stereoselective synthesis. One method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives involves a cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones in the presence of diethylamine at ambient temperature, achieving yields up to 98% (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The spirocyclic structure, particularly the cyclohexanone unit, often adopts a chair conformation, supported by intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds, including those containing the diazaspiro[5.5]undecane motif, participate in various chemical reactions, demonstrating their versatility. These reactions include but are not limited to, Michael addition, nucleophilic substitution, and cyclization reactions that allow for the functionalization of the spirocyclic core and the introduction of diverse substituents (Yang et al., 2008).
Aplicaciones Científicas De Investigación
CCR8 Antagonists in Treating Respiratory Diseases
8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one is a derivative within the class of compounds recognized for their role as CCR8 antagonists. These compounds exhibit potential in treating chemokine-mediated diseases, particularly respiratory ailments such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. The antagonistic action against the CCR8 receptor highlights their significance in modulating immune responses and inflammatory processes associated with these conditions (Dr Peter Norman, 2007).
Broad Spectrum Bioactivity
Research on 1,9-diazaspiro[5.5]undecanes, including those with structural similarities to 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, suggests a wide range of bioactivities. These compounds are explored for their therapeutic potential in addressing obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders. Their structural diversity and bioactivity profile underline the versatility of this chemical framework in drug development and therapeutic applications (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).
Chiral Separation and Pharmaceutical Applications
The importance of chiral spirocyclic compounds, such as 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, extends to their application in the pharmaceutical industry. These compounds serve as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers to resolve enantiomers. Their chiral properties and potential applications in drug synthesis and development emphasize the critical role of stereochemistry in pharmaceutical sciences (Yah-Longn Liang, Jing-jing Guo, Xiuxiu Liu, Rong-bao Wei, 2008).
Antihypertensive and Adrenergic Receptor Blockade
Compounds within the diazaspiro[5.5]undecane series, including the subject chemical, have been studied for their antihypertensive activities. Their mechanism of action, particularly as alpha-adrenergic receptor blockers, demonstrates their potential in managing hypertension by modulating vascular tone and blood pressure. This research area reflects the compound's relevance in cardiovascular therapeutics, highlighting its potential for development into antihypertensive medications (R. Clark, J. Caroon, D. B. Repke, A. Strosberg, S. Bitter, M. Okada, A. Michel, R. Whiting, 1983).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)-8-[(3-propan-2-yloxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)27-20-7-4-6-19(14-20)15-23-11-5-9-22(16-23)10-8-21(25)24(17-22)12-13-26-3/h4,6-7,14,18H,5,8-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHTKQNVIUJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
